molecular formula C18H17N B13865623 1-(3,5-Dimethylphenyl)-2-phenylpyrrole

1-(3,5-Dimethylphenyl)-2-phenylpyrrole

Cat. No.: B13865623
M. Wt: 247.3 g/mol
InChI Key: DXKGBMXUCHRGBJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2-phenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-2-phenylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-2-phenylpyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways such as oxidative stress induction, apoptosis, and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-2-phenylimidazole
  • 1-(3,5-Dimethylphenyl)-2-phenylpyrazole
  • 1-(3,5-Dimethylphenyl)-2-phenylthiazole

Uniqueness

1-(3,5-Dimethylphenyl)-2-phenylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2-phenylpyrrole

InChI

InChI=1S/C18H17N/c1-14-11-15(2)13-17(12-14)19-10-6-9-18(19)16-7-4-3-5-8-16/h3-13H,1-2H3

InChI Key

DXKGBMXUCHRGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C2C3=CC=CC=C3)C

Origin of Product

United States

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